N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
“N-([2,4’-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” is a complex organic compound that features a bipyridine moiety, an oxazole ring, and a benzenesulfonamide group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,4’-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, between a halogenated pyridine and a boronic acid derivative.
Synthesis of the oxazole ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the benzenesulfonamide group: This step might involve the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of palladium or other metal catalysts for coupling reactions.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and product stability.
Chemical Reactions Analysis
Types of Reactions
“N-([2,4’-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, “N-([2,4’-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” might be used as a ligand in coordination chemistry, forming complexes with metal ions for catalysis or material science applications.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent, given the presence of bioactive moieties like bipyridine and oxazole.
Medicine
Potential medicinal applications might include its use as an antimicrobial, anticancer, or anti-inflammatory agent, subject to further pharmacological studies.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “N-([2,4’-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” would depend on its specific application. For instance:
Biological activity: It might interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Catalytic activity: As a ligand, it could facilitate catalytic reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- N-([2,4’-bipyridin]-4-ylmethyl)-4-(2-ethyloxazol-4-yl)benzenesulfonamide
Uniqueness
“N-([2,4’-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-15-25-21(14-28-15)17-2-4-19(5-3-17)29(26,27)24-13-16-6-11-23-20(12-16)18-7-9-22-10-8-18/h2-12,14,24H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMSOHGNQMLRPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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